GR 49336

Description

Properties

IUPAC Name |

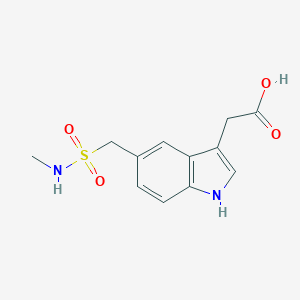

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQCRQPYYPRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472429 | |

| Record name | GR 49336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103628-44-0 | |

| Record name | GR-49336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 49336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-49336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TH29SXE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 5-(Chloromethyl)-1H-Indole-3-Acetic Acid

The indole core is functionalized at the 5-position using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like zinc chloride. The acetic acid moiety at the 3-position is introduced via Friedel-Crafts acylation or alkylation, often protected as a methyl ester to prevent side reactions.

Sulfonamidation with Methylamine

The chloromethyl intermediate undergoes nucleophilic substitution with methylamine in anhydrous dimethylformamide (DMF) at 60–80°C. Subsequent sulfonylation using sulfur trioxide-triethylamine complex yields the methylsulfonamidomethyl group.

Reaction Conditions:

-

Temperature: 60–80°C

-

Solvent: DMF or dichloromethane

-

Catalyst: Triethylamine (1.2 eq)

-

Yield: 65–72%

Ester Hydrolysis

The methyl ester protecting group is hydrolyzed using aqueous sodium hydroxide (2M) at reflux, followed by acidification with HCl to precipitate this compound.

Oxidative Purification for Color-Forming Impurities

This compound synthesized via the above methods often contains colored byproducts, necessitating oxidative treatment. Hydrogen peroxide (30% w/v) at 45–55°C effectively degrades aromatic impurities, followed by reflux to decompose residual peroxides.

Key Steps:

-

Oxidation: Treat crude this compound with H₂O₂ (2.5 parts) at 50°C for 30 minutes.

-

Reflux: Heat to 80–90°C for 1 hour to eliminate peroxides.

-

Crystallization: Cool to 10°C and filter to isolate white crystalline product.

Alternative Biotransformation Routes

As a Sumatriptan metabolite, this compound can be produced enzymatically using liver microsomes or recombinant cytochrome P450 enzymes. However, this method is less practical for industrial synthesis due to low yields and scalability challenges.

| Supplier | Purity | Form | Solubility |

|---|---|---|---|

| J & K Scientific Ltd. | >98% | Off-white solid | DMSO, Methanol |

| Chemsky International | >97% | Pale beige solid | Methanol, Water |

Chemical Reactions Analysis

Types of Reactions

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

Pharmacokinetic Studies

One of the notable applications of GR 49336 is in pharmacokinetic studies. It has been utilized as an internal standard in the analysis of tyramine and its metabolites. In a study involving 88 healthy volunteers, this compound was employed to assess the pharmacokinetics of tyramine concerning genetic variations in metabolic enzymes such as MAO-A and CYP2D6 . The study highlighted how genetic polymorphisms can influence drug metabolism, emphasizing the importance of this compound in understanding individual differences in drug response.

Drug Development and Quality Control

This compound serves an essential role in drug development, particularly as a reference standard for impurity profiling. It has been identified as an impurity associated with sumatriptan, a medication used to treat migraines. The presence of this compound in formulations necessitates rigorous quality control measures to ensure safety and efficacy . The compound's characterization aids in the establishment of acceptable intake limits for nitrosamine-related impurities, which is crucial for regulatory compliance and patient safety.

Case Study: Tyramine Metabolism

In a pharmacodynamic study where this compound was used as an internal standard, researchers analyzed the effects of tyramine on plasma concentrations among individuals with different genetic backgrounds. The findings indicated significant variations in tyramine metabolism linked to specific genetic polymorphisms . This case study underscores the utility of this compound in elucidating the complexities of drug interactions and metabolism.

Mechanism of Action

The mechanism of action of 2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Structural Advantages of this compound: The sulfonamide group enhances hydrophilic interaction liquid chromatography (HILIC) retention, while the indole core improves UV detection sensitivity. This dual advantage makes this compound superior to non-sulfonamide indole derivatives in metabolite quantification .

- Limitations of Non-Sulfonamide Analogues: Compounds like 5-methoxyindole-3-acetic acid exhibit lower ionization efficiency in negative-ion MS mode due to electron-withdrawing groups, reducing their utility as internal standards .

Synthetic Accessibility : this compound’s synthesis involves straightforward sulfonation of indole precursors, whereas boronic acid analogues (e.g., (3-Bromo-5-chlorophenyl)boronic acid) require complex palladium-catalyzed cross-coupling, increasing production costs .

Biological Activity

GR 49336, chemically known as 5-[[(methylamino)sulfonyl]methyl]-1H-indole-3-acetic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily studied in the context of its pharmacokinetics and pharmacodynamics. It is utilized as an internal standard in various biochemical assays, particularly those involving tyramine metabolism. The compound's structure suggests that it may interact with various biological pathways, making it a candidate for further exploration in therapeutic applications.

Pharmacokinetics and Pharmacodynamics

Research indicates that the pharmacokinetics of this compound can be influenced by genetic factors, particularly polymorphisms in drug transporters and metabolizing enzymes. A study involving 88 healthy volunteers highlighted the variability in systemic exposure to tyramine, which is relevant when considering this compound's role as a standard in pharmacological assessments .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 229.27 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 0.5 |

| Half-life | Varies by genotype |

| Bioavailability | High |

Biological Activity

In Vitro Studies : this compound has been shown to modulate various biological pathways. For instance, it has been implicated in the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters. This inhibition could have implications for mood disorders and neurodegenerative diseases.

Case Study : In a controlled study examining the effects of this compound on tyramine metabolism, significant interindividual variations were observed based on genetic polymorphisms related to OCT1 and CYP2D6. These findings suggest that this compound's efficacy may vary among individuals depending on their genetic makeup, which could influence its therapeutic potential .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may influence signaling pathways related to cell growth and apoptosis. For example, the compound has been associated with altered signaling in glioblastoma models, potentially impacting tumor growth dynamics.

Table 2: Mechanistic Pathways Influenced by this compound

| Pathway | Effect |

|---|---|

| PI3K/AKT | Inhibition |

| MAO-A | Inhibition |

| Apoptosis Signaling | Modulation |

Q & A

How to formulate a focused research question for studying GR 49336’s mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound (Intervention) affect [specific biological pathway] (Outcome) compared to [existing compound] (Comparison) in [cell line/animal model] (Population) over [timeframe] (Time)?" Ensure alignment with gaps in existing literature and theoretical foundations .

Q. What methodologies are effective for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow principles of experimental design, including control groups, replication, and variable isolation. Use techniques like chromatography or spectroscopy for purity validation. Document protocols rigorously to ensure reproducibility .

Q. How to conduct a comprehensive literature review on this compound?

- Methodological Answer :

Use systematic reviews and databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics").

Organize findings using reference managers (e.g., Zotero) and categorize studies by themes (e.g., efficacy, toxicity).

Critically evaluate sources for bias and relevance to your hypothesis .

Advanced Research Questions

Q. How to analyze contradictory data in this compound’s efficacy studies?

- Methodological Answer :

- Perform triangulation by cross-validating results via multiple methods (e.g., in vitro assays vs. computational modeling).

- Conduct sensitivity analyses to identify confounding variables (e.g., dosage variations, sample contamination).

- Replicate experiments under controlled conditions to isolate discrepancies .

Q. What advanced statistical methods are suitable for this compound’s pharmacokinetic data?

- Methodological Answer :

- Apply multivariate regression to model interactions between variables (e.g., bioavailability vs. molecular weight).

- Use machine learning (e.g., random forests) to predict dose-response relationships.

- Validate models using cross-validation or bootstrapping to ensure robustness .

Q. How to integrate interdisciplinary approaches in this compound research?

- Methodological Answer :

- Combine chemical synthesis (chemistry) with computational docking studies (bioinformatics) to predict binding affinities.

- Collaborate with statisticians for advanced data interpretation or with clinicians for translational relevance.

- Align objectives with frameworks like systems biology or materials science for holistic insights .

Data Management and Ethics

Q. How to ensure GDPR compliance when handling this compound clinical trial data?

- Methodological Answer :

- Anonymize participant data by removing identifiers (e.g., names, birthdates) before analysis.

- Obtain explicit consent for data usage and storage.

- Consult institutional review boards (IRBs) for ethical approvals and compliance checks .

Q. What strategies mitigate bias in this compound’s experimental design?

- Methodological Answer :

- Implement randomization in sample allocation and blinding during data collection.

- Use stratified sampling to ensure demographic diversity in clinical trials.

- Pre-register study protocols on platforms like ClinicalTrials.gov to reduce publication bias .

Theoretical and Practical Pitfalls

Q. How to address gaps between theoretical models and experimental results for this compound?

- Methodological Answer :

Q. What are common pitfalls in this compound’s toxicity studies, and how to avoid them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.